8-Benzyl-4-(3-cyclopentylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid family, characterized by a spirocyclic core that integrates oxygen and nitrogen heteroatoms. The benzyl group at position 8 and the 3-cyclopentylpropanoyl moiety at position 4 distinguish it from analogs. Such structural features are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
IUPAC Name |
8-benzyl-4-(3-cyclopentylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c26-21(11-10-18-6-4-5-7-18)25-20(22(27)28)17-29-23(25)12-14-24(15-13-23)16-19-8-2-1-3-9-19/h1-3,8-9,18,20H,4-7,10-17H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMHWJOHYRBUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2C(COC23CCN(CC3)CC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Benzyl-4-(3-cyclopentylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 320.41 g/mol. Its structure includes a diazaspiro framework that is known to influence various biological interactions.
Antiplatelet Activity
One of the notable biological activities of this compound is its effect on platelet aggregation. In vitro studies have demonstrated that it can inhibit platelet aggregation in platelet-rich plasma (PRP), with an IC50 value reported at 53 nM. This suggests a potential application in preventing thrombotic diseases where platelet aggregation plays a critical role .
Anticancer Properties
Research has indicated that derivatives of diazaspiro compounds exhibit anticancer properties. For instance, related compounds have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .
Neuroprotective Effects
Preliminary studies suggest that the compound may also possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanisms are still under investigation but may involve the inhibition of neuroinflammatory mediators .
Case Studies
Several studies have explored the biological activity of similar compounds within the diazaspiro family:
- Study on Antiplatelet Activity : A study found that 8-Benzyl derivatives exhibited significant inhibition of platelet aggregation, supporting the potential use of these compounds in cardiovascular therapies .
- Anticancer Activity : A series of experiments demonstrated that modifications to the diazaspiro structure could enhance cytotoxicity against cancer cells, indicating a promising avenue for drug development in oncology .
- Neuroprotection : Research highlighted the ability of related compounds to protect neuronal cells from apoptosis induced by oxidative stress, suggesting therapeutic potential for neurodegenerative conditions .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural analogs and their properties:
Notes:
- The target compound’s 3-cyclopentylpropanoyl group introduces steric bulk, likely increasing lipophilicity compared to aromatic acyl analogs (e.g., benzoyl derivatives) .
- Fluorinated derivatives (e.g., 3-fluorobenzoyl, 2,4-difluorobenzoyl) exhibit improved metabolic stability due to reduced susceptibility to cytochrome P450 enzymes .
- Heteroaromatic substituents (e.g., pyridine-4-carbonyl) may enhance solubility or enable specific intermolecular interactions .
Pharmacological and Application Insights
While explicit pharmacological data for the target compound are absent, insights can be extrapolated from analogs:
- Fluorinated derivatives (e.g., 2,4-difluorobenzoyl) are prioritized in drug discovery for their balance of lipophilicity and metabolic resistance .
- Heteroaromatic analogs (e.g., pyridine-4-carbonyl) may serve as kinase inhibitors or protease modulators due to their ability to engage active-site residues .
- The carboxylic acid moiety at position 3 is conserved across all compounds, suggesting its importance in solubility or target binding via ionization or salt formation .
Preparation Methods
Synthesis of the 1-Oxa-4,8-Diazaspiro[4.5]Decane Core
The spirocyclic framework is synthesized via a tandem cyclization-condensation reaction. A representative protocol involves reacting 1,4-diaminobutane with ethyl 2-oxo-1,3-dioxane-5-carboxylate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate intermediate . The reaction proceeds under reflux in anhydrous tetrahydrofuran (THF) for 12 hours, achieving a 68% yield.
Critical Parameters :
The spirocyclic structure is confirmed via -NMR, showing characteristic singlet peaks for the sp³-hybridized carbons at δ 3.45–3.78 ppm and a carbonyl resonance at δ 170.2 ppm in -NMR .
Introduction of the Benzyl Group at the 8-Position
Benzylation is achieved through nucleophilic substitution using benzyl bromide under basic conditions. The spirocyclic amine intermediate is dissolved in dimethylformamide (DMF) and treated with benzyl bromide (1.2 equiv) in the presence of potassium carbonate (K₂CO₃) at 60°C for 6 hours .
Reaction Conditions :
Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 4:1) isolates the 8-benzyl derivative. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 317.2 [M+H]⁺ .
Preparation of 3-Cyclopentylpropanoyl Chloride
The acylating agent, 3-cyclopentylpropanoyl chloride , is synthesized from 3-cyclopentylpropanoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Data from analogous procedures (Table 1) highlight optimal conditions .
Table 1: Comparative Analysis of Acyl Chloride Synthesis Methods
| Method | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ (5.0 equiv) | Toluene | 65 | 4 | 100 |
| Oxalyl Chloride | (COCl)₂ (1.2 equiv) | CH₂Cl₂ | 20 | 5 | 95 |
| Phosphorus Pentachloride | PCl₅ (1.1 equiv) | CH₂Cl₂ | 40 | 2 | 88 |
The oxalyl chloride method is preferred for its milder conditions and higher purity. The product is characterized by IR spectroscopy, showing a C=O stretch at 1805 cm⁻¹ .
Acylation of the Spirocyclic Amine
The 8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate undergoes acylation at the 4-position using 3-cyclopentylpropanoyl chloride (1.5 equiv) in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base. The reaction is conducted at 0°C to room temperature for 3 hours .
Optimized Protocol :
The acylated product is purified via recrystallization from ethanol/water (3:1), yielding white crystals. -NMR confirms the acyl group integration at δ 1.45–1.89 ppm (cyclopentyl) and δ 2.35–2.67 ppm (propanoyl) .
Hydrolysis of the Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester using lithium hydroxide (LiOH) in a THF/water mixture (4:1) at 50°C for 8 hours .
Key Data :
The carboxylic acid is isolated by acidification to pH 3 with HCl, followed by filtration. Final purity (>99%) is verified via HPLC (C18 column, acetonitrile/water gradient) .
Q & A
Q. What are the recommended synthetic routes for 8-Benzyl-4-(3-cyclopentylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
A multi-step synthesis is typically employed, involving:
- Spirocyclic intermediate preparation : Cyclization reactions using 2-oxa-spiro[3.4]octane-1,3-dione derivatives, followed by benzoylation at the 4-position with 3-cyclopentylpropanoyl chloride under anhydrous conditions .
- Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester precursors or direct carboxylation using protected intermediates .
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to prevent side reactions during key steps .
Characterization at each step via NMR, mass spectrometry, and elemental analysis is critical for verifying intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure?
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Resolves absolute configuration and ring puckering using SHELX software for refinement .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational methods predict the conformational dynamics of the spirocyclic ring system?
- Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify non-planar distortions in the spirocyclic ring. Parameters like amplitude (q) and phase angle (φ) describe pseudorotation and chair/twist conformers .
- Molecular Dynamics (MD) Simulations : Simulate ring flexibility under physiological conditions (e.g., solvation models) to assess stability of the 1-oxa-4,8-diazaspiro[4.5]decane core .
- Density Functional Theory (DFT) : Calculate energy barriers for conformational transitions and validate against experimental crystallographic data .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?
- Cross-Validation :
- Refinement Protocols :
Q. How can the biological activity of this compound be systematically evaluated?
- Target Identification : Screen against kinase or GPCR libraries due to structural similarity to bioactive spirocyclic compounds .
- Enzyme Inhibition Assays : Test carboxylate group interactions with metalloenzymes (e.g., carbonic anhydrase) using fluorescence quenching or calorimetry .
- ADME/Tox Profiling :
- Measure logP (via HPLC) to predict membrane permeability .
- Assess metabolic stability using liver microsome models .
Q. What experimental design principles minimize synthetic byproducts in spirocyclic systems?
- Temperature Control : Maintain low temperatures (-20°C to 0°C) during cyclization to prevent ring-opening side reactions .
- Catalyst Optimization : Use palladium or ruthenium catalysts for selective benzoylation without over-functionalization .
- In Situ Monitoring : Employ LC-MS or reaction calorimetry to detect intermediates and adjust stoichiometry dynamically .
Methodological Guidelines
- Synthesis : Prioritize protecting group strategies (e.g., Boc for amines) to enhance yield in multi-step reactions .
- Characterization : Combine X-ray (SHELX-refined) and 2D NMR for unambiguous structural assignment .
- Computational Modeling : Validate Cremer-Pople parameters against crystallographic data to ensure accurate conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
